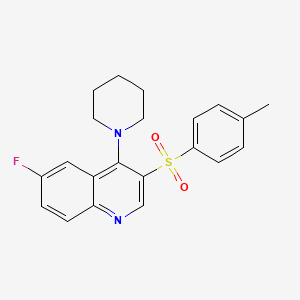

6-Fluoro-3-(4-methylbenzenesulfonyl)-4-(piperidin-1-yl)quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Fluoro-3-(4-methylbenzenesulfonyl)-4-(piperidin-1-yl)quinoline is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-3-(4-methylbenzenesulfonyl)-4-(piperidin-1-yl)quinoline typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

Introduction of the fluorine atom: Fluorination can be performed using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Attachment of the piperidine ring: This step often involves nucleophilic substitution reactions where the quinoline derivative reacts with piperidine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-3-(4-methylbenzenesulfonyl)-4-(piperidin-1-yl)quinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the quinoline core and the piperidine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as bases for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce partially or fully reduced quinoline derivatives.

Scientific Research Applications

6-Fluoro-3-(4-methylbenzenesulfonyl)-4-(piperidin-1-yl)quinoline has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.

Biological Studies: The compound is used to investigate the mechanisms of action of quinoline derivatives in biological systems.

Chemical Biology: It serves as a probe to study protein-ligand interactions and enzyme inhibition.

Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 6-Fluoro-3-(4-methylbenzenesulfonyl)-4-(piperidin-1-yl)quinoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s fluorine atom and sulfonyl group play crucial roles in enhancing its binding affinity and specificity. The piperidine ring may contribute to the compound’s overall stability and solubility, facilitating its biological activity.

Comparison with Similar Compounds

Similar Compounds

6-Fluoroquinoline: Lacks the piperidine and sulfonyl groups, resulting in different biological activities.

3-(4-Methylbenzenesulfonyl)quinoline: Does not have the fluorine atom, which may affect its reactivity and binding properties.

4-(Piperidin-1-yl)quinoline: Missing the fluorine and sulfonyl groups, leading to variations in its chemical behavior and applications.

Uniqueness

6-Fluoro-3-(4-methylbenzenesulfonyl)-4-(piperidin-1-yl)quinoline is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its metabolic stability and binding interactions, while the sulfonyl group increases its solubility and reactivity. The piperidine ring adds to the compound’s overall structural diversity, making it a valuable molecule for various research applications.

Biological Activity

6-Fluoro-3-(4-methylbenzenesulfonyl)-4-(piperidin-1-yl)quinoline is a compound of interest due to its potential therapeutic applications, particularly in the fields of antibacterial and antiviral research. This article delves into the biological activity of this compound, summarizing key findings from diverse studies, including structure-activity relationships (SAR), synthesis methods, and efficacy against various pathogens.

Chemical Structure and Properties

The compound can be described by its molecular formula C17H18FN3O2S and a molecular weight of approximately 345.41 g/mol. The presence of a fluorine atom, a piperidine moiety, and a sulfonyl group contributes to its unique biological properties.

Biological Activity Overview

The biological activity of this compound has been assessed in various studies focusing on its antibacterial and antiviral properties.

Antibacterial Activity

Research indicates that quinoline derivatives exhibit significant antibacterial properties, often comparable to established antibiotics. A study evaluating similar quinoline compounds reported that modifications at the C7 position enhanced antimicrobial efficacy against Gram-positive bacteria, suggesting that the structural features of this compound may similarly influence its activity .

Antiviral Activity

Recent investigations have highlighted the potential of quinoline derivatives against Influenza A virus (IAV). In vitro studies showed that compounds with structural similarities to this compound exhibited IC50 values ranging from 0.88 to 4.92 µM against IAV, indicating promising antiviral activity . The mechanism of action appears to involve inhibition of viral RNA transcription and replication.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of quinoline derivatives. Key findings include:

- Fluorine Substitution : The introduction of fluorine at the 6-position enhances lipophilicity and bioavailability, which are critical for improved pharmacokinetic profiles.

- Piperidine Moiety : The presence of a piperidine ring is associated with increased interaction with biological targets, enhancing both antibacterial and antiviral activities.

- Sulfonyl Group : The sulfonyl moiety contributes to solubility and may play a role in binding affinity to target enzymes or receptors.

Case Studies

A notable case study involved the synthesis and evaluation of various substituted quinolines, including derivatives similar to this compound. These studies demonstrated that specific substitutions led to enhanced cytotoxicity against cancer cell lines, indicating potential applications in oncology .

Properties

IUPAC Name |

6-fluoro-3-(4-methylphenyl)sulfonyl-4-piperidin-1-ylquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN2O2S/c1-15-5-8-17(9-6-15)27(25,26)20-14-23-19-10-7-16(22)13-18(19)21(20)24-11-3-2-4-12-24/h5-10,13-14H,2-4,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OICGTEIXQKIRLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCCCC4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.